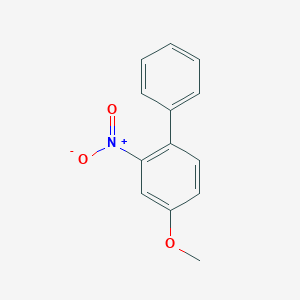

4-Methoxy-2-nitro-biphenyl

Vue d'ensemble

Description

4-Methoxy-2-nitro-biphenyl is a chemical compound with the molecular formula C13H12O3 . It is an orange-brown powder and chunks . It is used in laboratory chemicals .

Synthesis Analysis

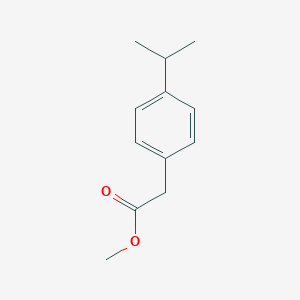

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The synthesis of 4′-methoxy-2-methyl-biphenyl was achieved by treating chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a Ni complex and THF, yielding an 87% yield .Molecular Structure Analysis

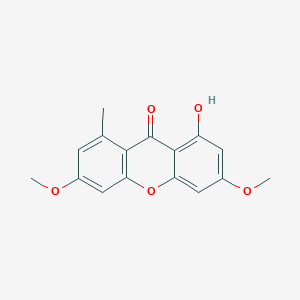

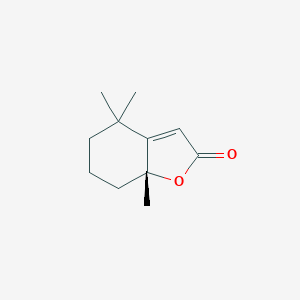

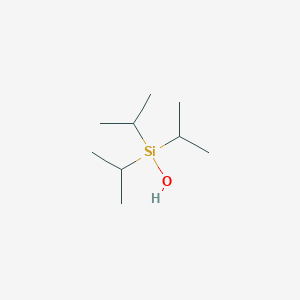

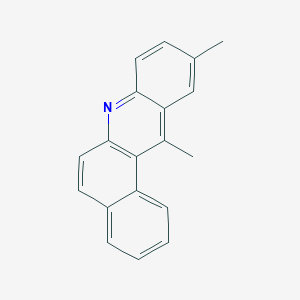

The molecular structure of 4-Methoxy-2-nitro-biphenyl can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Biphenyl compounds undergo electrophilic substitution reactions similar to benzene . The reaction mechanism involves the formation of a carbocation that acts as the electrophile in the reaction .Applications De Recherche Scientifique

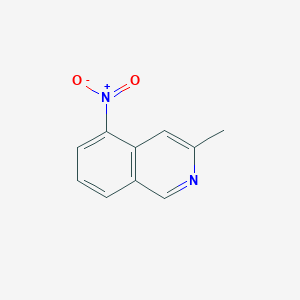

Synthesis of Other Compounds : 4-Methoxy-2-nitro-biphenyl has been utilized in the synthesis of other chemical compounds. For instance, it was used in the synthesis of 2-hydroxycarbazole, starting with 2-bromonitrobenzene and undergoing a series of reactions including the Suzuki-Miyaura reaction, reduction, and demethylation, leading to a final yield of 68.9% (Du, 2015).

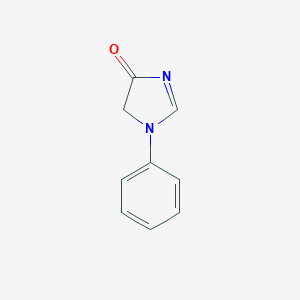

Protein Crosslinking and Affinity Labeling : This compound has been proposed as a high-yield photoreagent for protein crosslinking and affinity labeling. It shows reactivity with amines upon irradiation with 366-nm light, leading to potential applications in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).

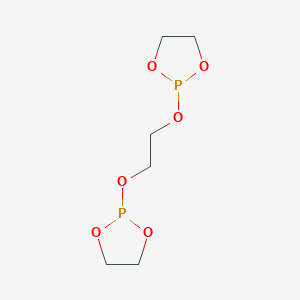

Intermediate in Synthesis of Substituted Dibenzophospholes : The compound has been used in synthesizing intermediate biphenyls and quaterphenyls, crucial for the synthesis of dibenzophospholes. This process involves a series of reactions including nitration, methoxylation, iodination, and coupling (Cornforth, Sierakowski, & Wallace, 1982).

Structural Analysis : In crystallography, 4-Methoxy-2-nitro-biphenyl derivatives have been studied for their molecular structure, offering insights into their conformation and potential applications in materials science (Bolte, Schütz, & Bader, 1996).

Corrosion Inhibition : Studies have shown that derivatives of 4-Methoxy-2-nitro-biphenyl can act as corrosion inhibitors for mild steel in acidic conditions. This application is significant in industrial processes and materials science (Mishra et al., 2018).

Protecting Group in Peptide Synthesis : It has been used as a protecting group in the synthesis of amino penicillins and dipeptides, demonstrating its utility in peptide chemistry (Wolman, 1967).

Nonlinear Optical Materials : 4-Methoxy-2-nitro-biphenyl has been investigated for its potential as a nonlinear optical material. Studies include analysis of its hyperpolarizability and electronic structure, indicating its potential application in optical technologies (Govindarasu & Kavitha, 2014).

Safety and Hazards

4-Methoxy-2-nitro-biphenyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure) targeting organs like blood and liver . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Biphenyl compounds have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of 4-Methoxy-2-nitro-biphenyl could involve further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

4-methoxy-2-nitro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWRQRNSXPDHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464762 | |

| Record name | 4-METHOXY-2-NITRO-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-nitro-biphenyl | |

CAS RN |

16098-16-1 | |

| Record name | 4-METHOXY-2-NITRO-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)